molecular formula C7H13N3O3S B13273783 (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide

(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide

Cat. No.: B13273783
M. Wt: 219.26 g/mol
InChI Key: JIQSMUOWLYSMHU-UHFFFAOYSA-N
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Description

(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a methoxy group at the 5-position, two methyl groups at the 1- and 3-positions, and a methanesulfonamide group at the 4-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide typically involves the reaction of pyrazole derivatives with methanesulfonyl chloride. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: A basic structure similar to (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide but without the methoxy and methanesulfonamide groups.

    Methanesulfonamide: Contains the sulfonamide group but lacks the pyrazole ring.

    1,3-Dimethylpyrazole: Similar structure but without the methoxy and methanesulfonamide groups.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C7H13N3O3S

Molecular Weight

219.26 g/mol

IUPAC Name

(5-methoxy-1,3-dimethylpyrazol-4-yl)methanesulfonamide

InChI

InChI=1S/C7H13N3O3S/c1-5-6(4-14(8,11)12)7(13-3)10(2)9-5/h4H2,1-3H3,(H2,8,11,12)

InChI Key

JIQSMUOWLYSMHU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CS(=O)(=O)N)OC)C

Origin of Product

United States

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